An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-6-phenoxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-6-phenoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-6-phenoxybenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. This document details its structural features, predicted spectroscopic characteristics, and key chemical reactivity, offering valuable information for its synthesis, handling, and application in research and development.
Chemical Structure and Properties
2-Fluoro-6-phenoxybenzaldehyde is a biaryl ether derivative characterized by a benzaldehyde ring substituted with a fluorine atom and a phenoxy group at the ortho positions relative to the formyl group. This substitution pattern significantly influences the molecule's electronic properties and reactivity. The fluorine atom, being highly electronegative, and the phenoxy group act as electron-withdrawing and resonance-donating groups, respectively, which modulates the reactivity of both the aromatic ring and the aldehyde functional group.
Table 1: Chemical and Physical Properties of 2-Fluoro-6-phenoxybenzaldehyde
| Property | Value |
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol |
| CAS Number | 902836-68-4 |
| Appearance | Predicted to be a solid at room temperature |
| Boiling Point | Not experimentally determined |
| Melting Point | Not experimentally determined |
| Solubility | Expected to be soluble in common organic solvents |
| LogP | 3.43 |
Spectroscopic Profile
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, which would be the most downfield signal (typically around δ 10.0 ppm). The aromatic protons on both the benzaldehyde and phenoxy rings will appear in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns dictated by their coupling with adjacent protons and the fluorine atom.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group in the downfield region (around δ 190 ppm). The carbon atom attached to the fluorine will exhibit a large coupling constant (J C-F). The remaining aromatic carbons will appear in the typical range of δ 110-160 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Characteristic C-H stretching vibrations for the aldehyde proton will appear around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and a C-F stretching band will be present.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the formyl group (-CHO), the phenoxy group (-OPh), and other characteristic fragments.
Chemical Reactivity and Synthesis
The reactivity of 2-Fluoro-6-phenoxybenzaldehyde is governed by the aldehyde functional group and the substituted aromatic ring.
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Reactions of the Aldehyde Group: The aldehyde group can undergo a variety of reactions typical for this functional group, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions to form cyanohydrins, acetals, and imines. It is also a suitable substrate for condensation reactions such as the Wittig, Horner-Wadsworth-Emmons, and Claisen-Schmidt reactions.
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Reactions of the Aromatic Ring: The electron-withdrawing nature of the aldehyde and fluorine substituents deactivates the benzaldehyde ring towards electrophilic aromatic substitution. Conversely, the fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly if activated by other electron-withdrawing groups.
Synthesis:
A plausible synthetic route to 2-Fluoro-6-phenoxybenzaldehyde is through a copper-catalyzed Ullmann condensation reaction. This approach involves the coupling of an activated aryl halide with a phenol. A likely precursor for this synthesis is 2,6-difluorobenzaldehyde, where one of the fluorine atoms is displaced by phenol in the presence of a copper catalyst and a base.
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be employed. In this method, 2,6-difluorobenzaldehyde would react with sodium phenoxide. The strong electron-withdrawing effect of the aldehyde group and the adjacent fluorine atom facilitates the nucleophilic attack by the phenoxide ion, displacing one of the fluoride ions.
Experimental Protocols
Proposed Synthesis of 2-Fluoro-6-phenoxybenzaldehyde via Ullmann Condensation
This protocol describes a general procedure for the synthesis of 2-Fluoro-6-phenoxybenzaldehyde based on the Ullmann condensation reaction.
Materials:
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2,6-Difluorobenzaldehyde
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Phenol
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Toluene
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorobenzaldehyde (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
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Add anhydrous DMF as the solvent.
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Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Fluoro-6-phenoxybenzaldehyde.
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